molecular formula C13H16O5 B1334123 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid CAS No. 4378-55-6

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid

Cat. No. B1334123
CAS RN: 4378-55-6
M. Wt: 252.26 g/mol
InChI Key: VCPFAIMGNLXMPO-UHFFFAOYSA-N
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Description

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is a compound that has been studied in the context of its potential use in asymmetric synthesis and its fluorescence properties. The compound has been synthesized in optically active forms, which are of interest due to their strong fluorescence quantum yields. The molecular structure of one of the enantiomers has been determined using X-ray crystallography, indicating the potential for detailed molecular analysis .

Synthesis Analysis

The synthesis of the compound involves the use of chiral auxiliary-bearing isocyanides as synthons. Specifically, the synthesis of the optically active enantiomers of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid was achieved by reacting 3,4-dimethoxybenzoyl chloride with chiral isocyanide synthons in the presence of a nonionic superbase. This method provides a pathway for the creation of strongly fluorescent compounds, which could be useful in various applications, including chemical probes and imaging agents .

Molecular Structure Analysis

The molecular structure of the compound has been elucidated using X-ray crystallography. This technique allowed for the determination of the spatial arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interaction with other molecules. The detailed molecular structure can also provide insights into the fluorescence properties of the compound .

Chemical Reactions Analysis

The compound has been used in a comparative study of reductive amination reactions. It was applied to the Multipin™ method of solid-phase synthesis, where its performance was compared with that of its monomethoxy analog. The study found that both the dimethoxy and monomethoxy versions of the compound could be used with a broad range of primary amines, although the dimethoxy version showed greater lability under trifluoroacetic acid (TFA) cleavage conditions .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 5-(3,4-dimethoxyphenyl)-5-oxovaleric acid are not detailed in the provided papers, related compounds such as 4,5-dioxovaleric acid have been analyzed using high-performance liquid chromatography (HPLC) with fluorescence detection. This method has been used to detect the formation of 4,5-dioxovaleric acid during metal-catalyzed oxidation reactions, which is relevant to the study of the mechanism of metal-catalyzed damage of biomolecules. The determination of such compounds is important for understanding their role in biological systems and potential implications in diseases such as cancer .

Scientific Research Applications

Biological Activity and Synthesis

  • A study detailed the synthesis of novel derivatives from 3,4-dimethoxyacetophenone, demonstrating fungicidal and insecticidal activities of some compounds at specific concentrations (Liu, Li, & Li, 2004).

Antioxidant Properties

  • Research on the synthesis of new compounds including 5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazoles showed antioxidant activity in vitro, highlighting the potential for therapeutic applications (Dovbnya, Kaplaushenko, Frolova, & Pruglo, 2022).

Antimicrobial and Anti-Proliferative Activities

Role in Organism Metabolism

  • A comprehensive study on brown and beige adipose tissue identified metabolites, including variants of 5-oxovaleric acid, as signaling molecules, indicating their role in regulating systemic metabolism (Whitehead et al., 2021).

Synthetic Applications and Characterization

  • Research on synthetic applications, such as the development of efficient methods for synthesizing isocoumarins, utilized dimethoxyphenyl derivatives, offering insight into the versatility of these compounds in organic synthesis (Qadeer, Rama, & Shah, 2007).

Safety And Hazards

While specific safety and hazard information for 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid is not available, general precautions include avoiding contact with skin and eyes, avoiding inhalation and ingestion, and avoiding dust formation .

properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O5/c1-17-11-7-6-9(8-12(11)18-2)10(14)4-3-5-13(15)16/h6-8H,3-5H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPFAIMGNLXMPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374339
Record name 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid

CAS RN

4378-55-6
Record name 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4378-55-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution containing 36 g of veratrole and 30 g glutaric anhydride in 120 ml of nitrobenzene was gradually added while stirring and cooling at 0° C. to a mixture of 72 g of anhydrous aluminium chloride and 240 ml of nitrobenzene. The mixture was stirred for 1 h at 0° C. and then for 18 h at 20° C. Ice and hydrochloric acid were added to the reaction mixture. Nitrobenzene layer was separated and to this ethyl acetate was added whereupon the product crystallized. After filtering the crystals were washed with ethyl acetate. Yield 42.3 g (64%).
Quantity
36 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
72 g
Type
reactant
Reaction Step Two
Quantity
240 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EC Taylor, JG Andrade, GJH Rall… - Journal of the …, 1981 - ACS Publications
Treatmentof electron-rich arylpropionic acids with TTFA in TFA containing a small amount of BF3-etherate results in the formation of dihydrocoumarins and spirocyclohexadienone …
Number of citations: 29 pubs.acs.org

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